Ethyl 4-acetoxybenzoylformate
Overview
Description
Ethyl 4-acetoxybenzoylformate is an organic compound with the molecular formula C12H12O5. It is a derivative of benzoylformate, featuring an ethyl ester group and an acetoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-acetoxybenzoylformate can be synthesized from ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. The synthesis involves dissolving ethyl 2-(4-hydroxyphenyl)-2-oxoacetate in pyridine, followed by the addition of acetic anhydride. The reaction mixture is stirred at room temperature for one hour. The resulting solution is then poured into water and extracted with diethyl ether. The organic layer is washed with water and concentrated to dryness. The residue is dissolved in benzene and concentrated to obtain this compound in an oily form .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade solvents, reagents, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoylformate derivatives.
Scientific Research Applications
Ethyl 4-acetoxybenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 4-acetoxybenzoylformate involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the benzoylformate moiety can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoylformate: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
Methyl 4-acetoxybenzoylformate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-hydroxybenzoylformate: Contains a hydroxy group instead of an acetoxy group, leading to different reactivity.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in organic chemistry .
Biological Activity
Ethyl 4-acetoxybenzoylformate (CAS No. 100519-34-4) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H12O5
- Molecular Weight : 236.23 g/mol
- Synonyms : Benzeneacetic acid, 4-(acetyloxy)-α-oxo-, ethyl ester
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, which can impact various physiological processes.
- Modulation of Signaling Pathways : It may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokines in treated cells, indicating its potential as a therapeutic agent for inflammatory diseases.
Cytotoxicity and Anticancer Potential
Research has highlighted the compound's cytotoxic effects on cancer cell lines. It was found to induce apoptosis in specific cancer types, suggesting its potential role as an anticancer agent. The compound's ability to inhibit tumor growth in animal models has also been documented.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other acetoxybenzoyl derivatives. Its unique acetoxy substitution enhances its reactivity and biological activity compared to compounds lacking this functional group.
Compound | Molecular Weight | Biological Activity |
---|---|---|
This compound | 236.23 g/mol | Antimicrobial, anti-inflammatory, anticancer |
Acetylsalicylic acid (Aspirin) | 180.16 g/mol | Anti-inflammatory, analgesic |
Benzoyl peroxide | 242.25 g/mol | Antimicrobial, acne treatment |
Properties
IUPAC Name |
ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-4-6-10(7-5-9)17-8(2)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQROMILHQCUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450524 | |
Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100519-34-4 | |
Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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